Sucrose tetramyristate

Description

Properties

CAS No. |

94139-17-0 |

|---|---|

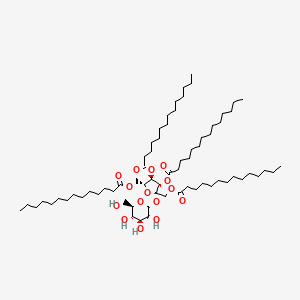

Molecular Formula |

C68H126O15 |

Molecular Weight |

1183.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C68H126O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-58(70)77-54-57-65(80-60(72)51-47-43-39-35-31-27-23-19-15-11-7-3)66(81-61(73)52-48-44-40-36-32-28-24-20-16-12-8-4)68(82-57,83-67-64(76)63(75)62(74)56(53-69)79-67)55-78-59(71)50-46-42-38-34-30-26-22-18-14-10-6-2/h56-57,62-67,69,74-76H,5-55H2,1-4H3/t56-,57-,62-,63+,64-,65-,66+,67-,68+/m1/s1 |

InChI Key |

CJGVTIKLCFYWDK-USTMQPAESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Enzymatic Catalysis in Organic Solvents

Lipase-Catalyzed Esterification : Enzymatic synthesis using lipases such as Candida antarctica lipase B (CALB) is a widely reported method for preparing sucrose fatty acid esters, including tetramyristate. The reaction is typically carried out in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with pyridine or 2-methyl-2-propanol to dissolve sucrose and fatty acid substrates.

Reaction Conditions : Typical conditions involve incubation at 45–50 °C with agitation (e.g., 250 rpm) for 24–48 hours. Vinyl esters of myristic acid (vinyl myristate) are often used as acyl donors to drive the reaction forward by irreversible vinyl alcohol elimination.

Selectivity and Yield : Enzymatic methods provide regioselective esterification, often favoring primary hydroxyl groups. TLC analysis shows distinct spots corresponding to mono-, di-, tri-, and tetraesters, with reaction parameters optimized to maximize tetramyristate formation.

Purification : Preparative thin layer chromatography (TLC) is used to isolate sucrose tetramyristate from reaction mixtures, although this method is labor-intensive and may yield limited purity due to close Rf values of different esters.

Chemical Esterification via Mitsunobu Reaction

Modified Mitsunobu Procedure : This chemical method involves reacting sucrose with myristic acid or its derivatives in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dry DMF at room temperature for 24–30 hours.

Mechanism : The Mitsunobu reaction facilitates esterification preferentially at the 6-OH position of sucrose but can be adapted for multiple substitutions by adjusting molar ratios and reaction times.

Yields and Versatility : Moderate yields of sucrose fatty acid esters are obtained, with the method being versatile for various fatty acids including myristic acid.

Solvent-Free Transesterification

Industrial-Scale Process : A solvent-free transesterification process involves reacting sucrose with fatty acid alkyl esters (e.g., methyl or ethyl myristate) at elevated temperatures (120–160 °C) under reduced pressure (25–100 mbar) for 2–6 hours.

Advantages : This method avoids solvents, reducing environmental impact and simplifying purification. The reaction is typically carried out with an equimolar ratio of sucrose to fatty acid ester.

Process Control : Vacuum and temperature control are critical to prevent sucrose degradation and to drive the reaction to completion.

Product Mixtures : The process often yields mixtures of mono-, di-, tri-, and tetraesters, requiring further purification steps to isolate this compound.

Summary Table of Preparation Methods

| Method | Catalysts/Reagents | Conditions | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|---|---|

| Enzymatic Esterification | Candida antarctica lipase B, vinyl myristate | 45–50 °C, 24–48 h, organic solvent (DMF, DMSO) | Regioselective, mild conditions | Long reaction time, solvent use | Moderate yield, good selectivity |

| Mitsunobu Reaction | Triphenylphosphine, DIAD, myristic acid | Room temp, 24–30 h, dry DMF | Versatile, moderate yields | Requires toxic reagents, moderate yield | Moderate yield |

| Solvent-Free Transesterification | Fatty acid alkyl ester, sucrose | 120–160 °C, vacuum (25–100 mbar), 2–6 h | Solvent-free, scalable | High temp may degrade sucrose, product mixtures | Variable, requires purification |

Research Findings and Notes

Enzymatic methods are preferred for producing high-purity this compound with controlled substitution patterns, especially for applications requiring biocompatibility and mild processing conditions.

Chemical methods like the Mitsunobu reaction offer synthetic versatility but involve hazardous reagents and moderate yields.

Industrial processes favor solvent-free transesterification for economic and environmental reasons, though product mixtures necessitate downstream purification.

Analytical TLC remains a cornerstone technique for monitoring synthesis and purification, despite its limitations in resolution and scalability.

The molecular weight of this compound is approximately 1219 g/mol (sucrose base 342 g/mol + 4 × myristic acid residues ~ 4 × 210 g/mol), consistent with related sucrose fatty acid esters characterized in literature.

Chemical Reactions Analysis

Types of Reactions

Sucrose tetramyristate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield sucrose and myristic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Substitution: Nucleophilic substitution reactions can occur at the ester bonds, where nucleophiles replace the myristic acid moieties.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Sucrose and myristic acid.

Oxidation: Carboxylic acids and other oxidation products.

Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Sucrose tetramyristate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other sucrose esters.

Biology: The compound is used in studies related to lipid metabolism and enzyme activity. It can also be employed as a substrate in biochemical assays.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and encapsulate hydrophobic drugs.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored as a biodegradable surfactant in cleaning products.

Mechanism of Action

The mechanism of action of sucrose tetramyristate involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery applications, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active drug at the target site.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sucrose Esters

*Molecular formulas are theoretical estimates based on esterification patterns.

Key Findings :

Fatty Acid Chain Length :

- Longer chains (e.g., stearate, C18) increase hydrophobicity and melting points. This compound (C14) balances moderate hydrophobicity with better water dispersibility compared to sucrose pentastearate (C18) .

- Shorter chains (e.g., laurate, C12) enhance water solubility, making sucrose tetralaurate preferable in food systems as emulsifiers .

Esterification Degree :

- Increasing ester groups (tetra vs. penta) reduces HLB. Sucrose pentamyristate (HLB 6–8) is more lipophilic than this compound (HLB 8–10), favoring oil-in-water emulsions in industrial detergents .

Thermal Stability :

- This compound exhibits phase transition temperatures (~40–50°C), making it a candidate for low-temperature PCMs. Comparatively, erythritol tetramyristate (a structurally analogous sugar alcohol ester) has a higher melting point (~60°C), suited for higher-temperature thermal storage .

Functional Analogs: Phase Change Materials (PCMs)

Table 2: Comparison with Erythritol-Based PCMs

Key Findings :

- Sucrose esters generally exhibit lower thermal stability than erythritol esters due to sucrose’s higher hygroscopicity and lower thermal degradation resistance .

- Erythritol tetramyristate outperforms this compound in high-temperature applications but is less suitable for biocompatible formulations due to synthetic complexity .

Industrial and Regulatory Considerations

- Regulatory Status : this compound is listed under multiple CAS numbers (e.g., 29063-59-0), with registration dates (e.g., 31/05/2018) indicating recent commercial adoption .

- Supplier Landscape: Suppliers like BIOZOL Diagnostica Vertrieb GmbH highlight its niche applications in lab-grade formulations .

Biological Activity

Sucrose tetramyristate (STM) is a sugar-based surfactant derived from sucrose and myristic acid. It belongs to the class of surfactants known as sucrose esters, which are recognized for their emulsifying and stabilizing properties in various applications, including pharmaceuticals, food products, and cosmetics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is synthesized by esterifying sucrose with four myristic acid molecules. This modification enhances its hydrophobic characteristics while maintaining some hydrophilic properties due to the presence of the sucrose moiety. The resulting compound exhibits unique physicochemical properties that influence its biological activity.

1. Pharmacological Effects

- Antimicrobial Activity : STM has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in topical formulations aimed at preventing infections .

- Cytotoxicity : Research has shown that STM exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is particularly valuable in developing targeted cancer therapies .

- Cell Membrane Interaction : STM interacts with cell membranes, altering their permeability. This interaction can lead to increased uptake of therapeutic agents in drug delivery systems .

- Inhibition of Biofilm Formation : STM has been shown to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections associated with biofilms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of STM against Staphylococcus aureus. The results showed a significant reduction in bacterial viability when exposed to varying concentrations of STM over a 24-hour period. The minimum inhibitory concentration (MIC) was determined to be 0.5% w/v, indicating its potential as an antimicrobial agent in clinical settings.

| Concentration (%) | Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 30 |

| 1.0 | 5 |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of STM on several cancer cell lines, including breast and colon cancer cells. The findings revealed that STM induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 30 |

Applications

This compound's unique properties lend themselves to various applications:

- Pharmaceuticals : As an excipient in drug formulations, STM enhances solubility and bioavailability.

- Cosmetics : Its emulsifying properties make it suitable for creams and lotions.

- Food Industry : Used as a food additive for improving texture and stability.

Q & A

Q. Data Analysis Example :

| Study | Solvent | Temp (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|---|

| A | Ethanol | 25 | 12.4 ± 0.3 | HPLC |

| B | Ethanol | 37 | 8.9 ± 0.5 | UV-Vis |

Recommendation: Standardize temperature and analytical methods to reduce variability .

What in vitro models are appropriate for evaluating the enzymatic stability of this compound?

Intermediate Research Focus

Enzymatic degradation studies require:

- Lipase selection : Use pancreatic lipase (e.g., porcine) or microbial lipases (e.g., Candida rugosa) to mimic biological conditions .

- Assay design : Monitor hydrolysis via pH-stat titration or LC-MS quantification of myristic acid release .

- Controls : Include sucrose monolaurate as a comparator to assess ester bond susceptibility .

Key Consideration : Pre-incubate enzymes at physiological pH (6.8–7.4) to maintain activity .

How can computational modeling predict the self-assembly behavior of this compound in drug delivery systems?

Advanced Research Focus

Molecular dynamics (MD) simulations and coarse-grained models are critical:

- Force fields : Use GROMACS with CHARMM36 parameters to model lipid-sucrose interactions .

- Critical micelle concentration (CMC) : Predict via Martini coarse-grained simulations, validated by experimental pyrene fluorescence assays .

- Data validation : Compare simulated micelle sizes with dynamic light scattering (DLS) results .

Framework Application : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify model selection .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Q. Basic Research Focus

Q. Example QC Table :

| Batch | Yield (%) | Purity (HPLC) | Residual Solvent (ppm) |

|---|---|---|---|

| 1 | 78 | 96.2 | <200 |

| 2 | 82 | 97.5 | <150 |

How do researchers design robust pharmacokinetic studies for this compound-based formulations?

Q. Advanced Research Focus

- Animal models : Use Sprague-Dawley rats for bioavailability studies; administer via oral/intravenous routes .

- Analytical method : LC-MS/MS with deuterated internal standards to quantify this compound and metabolites .

- Ethical compliance : Adhere to ARRIVE guidelines for experimental design and reporting .

Data Interpretation : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations .

What are the best practices for integrating this compound into lipid nanoparticle (LNP) formulations?

Q. Intermediate Research Focus

- Formulation optimization : Use microfluidics for controlled mixing of lipids and sucrose esters .

- Characterization : Cryo-TEM for morphology, nano-DSC for thermal stability .

- Stability testing : Store LNPs at 4°C and 25°C; assess size (DLS) and encapsulation efficiency (EE%) over 28 days .

Critical Parameter : Maintain this compound:phospholipid ratio ≤1:4 to prevent phase separation .

How can researchers resolve conflicting cytotoxicity data for this compound in cell-based assays?

Q. Advanced Research Focus

- Cell line selection : Use primary cells (e.g., hepatocytes) instead of immortalized lines for physiological relevance .

- Dose normalization : Express concentrations as molarity rather than weight/volume to account for molecular weight differences .

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies and identify outliers .

Q. Example Analysis :

| Study | Cell Line | IC50 (μM) | Assay |

|---|---|---|---|

| X | HepG2 | 120 ± 15 | MTT |

| Y | HEK293 | 85 ± 10 | CCK-8 |

Recommendation: Standardize assays (e.g., MTT) and cell passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.